tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities, including potential anticancer properties. Quinoxaline compounds are widely researched for their applications in drug development and as intermediates in organic synthesis.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, where detailed specifications such as molecular formula and weight are provided. The compound's CAS number is 148858-04-2, which is essential for identification in chemical databases.
This compound is classified under:
The synthesis of tert-butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves a multi-step process. A common synthetic route starts with the reaction of 4-bromo-1,2-phenylenediamine with diethyl oxalate or other appropriate reagents under acidic conditions. The reaction conditions often include:
The synthesis may involve the following steps:
Optimization of reaction conditions such as temperature and pH is crucial to maximize yield and purity.
Key structural data includes:
tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo several chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for tert-butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets within biological systems. It is believed to inhibit certain enzymes that are critical for cancer cell proliferation, thereby disrupting metabolic pathways essential for cell survival.
Key physical properties include:
Relevant chemical properties include:
Data on boiling points and melting points may vary based on purity and specific conditions but are generally not well-defined due to the compound's complexity.
tert-butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate has several important applications:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal research, highlighting its potential impact on drug discovery and development efforts.
Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry and materials science, with the 7-bromo-substituted variants offering particularly versatile handles for further functionalization. The synthesis of tert-butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS 83406-90-0 / 1403568-20-6; Molecular Formula: C₁₃H₁₅BrN₂O₃) exemplifies key strategic approaches in heterocyclic chemistry [5].
Regioselective bromination at the C7 position of the quinoxaline nucleus typically employs electrophilic bromination agents like bromine or N-bromosuccinimide (NBS). The electron-deficient nature of the quinoxaline ring necessitates careful control of reaction conditions to prevent polybromination. A critical advancement involves the in situ protection of the N1 position using di-tert-butyl dicarbonate (Boc₂O), which simultaneously blocks nitrogen reactivity and installs the acid-labile tert-butyloxycarbonyl (Boc) protecting group. This one-pot bromination-Boc protection sequence typically proceeds in anhydrous dichloromethane at 0-25°C, yielding the protected 7-bromo-3,4-dihydroquinoxaline precursor [4] [6]. Subsequent oxidation of the 3-position to the ketone is achieved using mild oxidants like pyridinium chlorochromate (PCC) or Dess-Martin periodinane, preserving the bromo substituent and ester functionality. Alternative pathways involve initial oxidation followed by regioselective bromination, though this risks oxo-group participation directing unwanted bromination patterns [5].
Table 1: Comparative Bromination/Esterification Strategies
| Sequence | Reagents | Key Advantages | Reported Yield |
|---|---|---|---|
| Bromination → Boc Protection | Br₂, then Boc₂O/base | Simplicity, readily available reagents | 60-75% |
| Boc Protection → Bromination | Boc₂O, then NBS/radical initiator | Enhanced regioselectivity, reduced dihalogenation | 70-85% [6] |
| Simultaneous Oxidation/Boc | PCC/Boc₂O one-pot | Reduced steps, operational efficiency | 55-65% [5] |
Radical-mediated cyclization offers a powerful route to access the dihydroquinoxaline core under milder conditions than ionic methodologies. tert-Butyl hypochlorite (tBuOCl) serves a dual role: as an oxidant generating nitrogen-centered radicals and as a source of the tert-butoxy fragment for ester formation. The process typically initiates with the oxidation of a primary amine group in a precursor like N-(2-bromophenyl)ethylenediamine derivative, generating an aminyl radical. This radical undergoes intramolecular cyclization onto the aromatic ring at the ortho position relative to the bromine, facilitated by the halogen's radical-stabilizing effect. The resulting carbon-centered radical then abstracts chlorine from tBuOCl, forming the chloro-substituted intermediate. Hydrolysis under basic conditions provides the 3-oxo group, while concurrent reaction with Boc₂O introduces the carboxylate protection [3] [8]. This method excels in constructing the bicyclic system with inherent positioning of the 7-bromo substituent, leveraging the ortho-bromo group's radical directing effect. Yields are moderate (50-65%) but benefit from tolerance of various functional groups incompatible with strong acid/base conditions used in classical syntheses [9].
Introducing the 3-oxo group into 1,2,3,4-tetrahydroquinoxalines represents a critical synthetic challenge. Stoichiometric oxidants (e.g., KMnO₄, CrO₃) often suffer from over-oxidation or poor functional group compatibility. Catalytic methods using transition metals offer superior alternatives:
Table 2: Catalytic Oxo-Functionalization Performance Comparison
| Catalyst System | Oxidant | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Pd/C (10 mol%) | Benzoquinone | 100 | 6-8 | 85-90 [9] | Excellent |
| CuI/TEMPO (5/10 mol%) | O₂ (1 atm) | 50 | 12-24 | 75-80 [5] | Good |
| Electrochemical (C anode) | H₂O | 25 (rt) | 3-5 | 90-95 [3] | Excellent |
Optimizing the synthesis of tert-butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate necessitates evaluating stepwise versus convergent one-pot approaches:- Stepwise Synthesis (3-4 steps):1. Bromination of 1,2,3,4-tetrahydroquinoxaline using NBS in DMF/CH₂Cl₂ (0°C → rt).2. Boc protection using Boc₂O and DMAP catalyst in THF.3. Oxidation at C3 using PCC in CH₂Cl₂ or RuCl₃/NaIO₄.Cumulative Yield: 45-60% [4] [6].Advantages: Simplified purification after each step, easier troubleshooting.Disadvantages: Higher solvent consumption, intermediate isolation losses, longer process time.- One-Pot/Tandem Methods (1-2 steps):- Radical Approach: Combines bromination (NBS), radical cyclization (AIBN), oxidation (tBuOCl), and esterification (Boc₂O) in a carefully sequenced single reactor process. Requires precise control of addition rates and temperatures [8] [9].- Pd-Catalyzed Tandem Process: Uses a 2-bromo-N-Boc-phenylenediamine derivative in a Pd-catalyzed amination/oxidation sequence with ethylene glycol derivatives as building blocks.Overall Yield: 50-65% (lower than stepwise ideal but higher per unit time) [3] [5].Advantages: Reduced solvent use, minimized handling, improved throughput.Disadvantages: Complex optimization, potential for side reactions, challenging purification.
Table 3: Stepwise vs. One-Pot Synthesis Efficiency Metrics
| Parameter | Stepwise Synthesis | One-Pot Synthesis |
|---|---|---|
| Number of Operations | 3-4 | 1-2 |
| Average Cumulative Yield | 45-60% | 50-65% |
| Typical Purity (HPLC) | >98% (after each step) | 90-95% (requires purification) |
| Total Reaction Time | 24-48 hours | 8-16 hours |
| Solvent Consumption | High (3-5 L/mol) | Low (1-2 L/mol) |
| Scalability | Proven at >1 kg scale | Limited reports >100g scale |
| Cost (Reagents) | Moderate ($150-250/g*) | Lower ($100-180/g*) |
| Flexibility | Easily modified steps | Requires re-optimization |
Estimated based on commercial reagent pricing [9].
The choice between methodologies depends heavily on application scale and available infrastructure. Stepwise synthesis remains preferred for small-scale, high-purity applications (e.g., analytical standards), while one-pot methods gain traction in process chemistry for intermediate-scale production where throughput and cost are critical [4] [6] [9].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5